

The Pharmacological Profile of Triterpenoid Saponins from Celosia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Celosia, belonging to the Amaranthaceae family, is a rich source of bioactive phytochemicals, among which triterpenoid saponins are of significant pharmacological interest. Species such as Celosia argentea and Celosia cristata have been traditionally used in medicine to treat a variety of ailments, including inflammation, liver disorders, and cancer.[1][2] Modern scientific investigations have begun to validate these uses, identifying specific oleanane-type triterpenoid saponins as the active constituents responsible for these effects.[3] This technical guide provides a comprehensive overview of the pharmacological profile of key triterpenoid saponins isolated from Celosia, focusing on their antitumor, anti-inflammatory, and hepatoprotective activities. It summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction: Triterpenoid Saponins from Celosia

Triterpenoid saponins are a major class of secondary metabolites found in Celosia species.[4] These glycosidic compounds consist of a triterpenoid aglycone (sapogenin) linked to one or more sugar chains.[5] The primary saponins isolated and characterized from the seeds of C. argentea and C. cristata include Celosin A, B, C, D, E, F, G, I, II, and Cristatain.[6][7][8] These compounds have demonstrated a range of biological activities, making them promising



candidates for drug discovery and development.[9][10] This document synthesizes the current knowledge on these molecules, providing a technical foundation for further research.

Pharmacological Activities and Quantitative Data

The therapeutic potential of Celosia saponins has been evaluated through various in vitro and in vivo studies. The most well-documented activities are antitumor, anti-inflammatory, and hepatoprotective effects.

Antitumor Activity

Several triterpenoid saponins from Celosia argentea have been assessed for their cytotoxic effects against various human cancer cell lines. Cristatain, in particular, has shown significant activity.[11] The mechanism of action for many saponins involves the induction of apoptosis and cell cycle arrest.[12]

Table 1: In Vitro Antitumor Activity of Triterpenoid Saponins from Celosia argentea

Saponin	Cancer Cell Line	Cell Type	IC₅₀ (μg/mL)	Reference
Cristatain	SHG44	Human Glioma	23.71	[11]
Cristatain	HCT116	Human Colon Cancer	28.53	[11]
Cristatain	СЕМ	Human Leukemia	26.49	[11]
Cristatain	MDA-MB-435	Human Breast Cancer	31.62	[11]
Cristatain	HepG2	Human Hepatocellular Carcinoma	25.18	[11]
Celosin E	Multiple Lines	-	> 100	[11]
Celosin F	Multiple Lines	-	> 100	[11]



| Celosin G | Multiple Lines | - | > 100 |[11] |

IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in cell viability.

Anti-inflammatory Activity

The anti-inflammatory potential of Celosia saponins has been demonstrated through the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[11] Cristatain and Celosin E, F, and G have all shown potent inhibitory effects.[7]

Table 2: In Vitro Anti-inflammatory Activity of Triterpenoid Saponins from Celosia argentea

Saponin	Cell Line	Assay	IC ₅₀ (μmol/mL)	Reference
Celosin E	RAW 264.7	NO Production Inhibition	0.158	[11]
Celosin F	RAW 264.7	NO Production Inhibition	0.384	[11]
Celosin G	RAW 264.7	NO Production Inhibition	0.278	[11]
Cristatain	RAW 264.7	NO Production Inhibition	0.047	[11]

| Indomethacin (Control) | RAW 264.7 | NO Production Inhibition | 0.371 |[11] |

Hepatoprotective Activity

Triterpenoid saponins from Celosia have shown significant protective effects against chemically-induced liver injury in animal models. Celosins I and II from C. argentea and Cristatain from C. cristata have been shown to ameliorate hepatotoxicity induced by carbon tetrachloride (CCI₄) and N,N-dimethylformamide (DMF) in mice.[6][8] This protection is evidenced by the reduction of elevated serum levels of key liver enzymes.

Table 3: In Vivo Hepatoprotective Effects of Celosia Saponins in Mice



Saponin	Inducing Agent	Biomarker	Result	Reference
Celosin I & II	CCI4 & DMF	AST, ALT, ALP	Significant decrease in serum levels	[6][13]

| Cristatain | CCl4 & DMF | AST, ALT, ALP | Significant decrease in serum levels |[8] |

AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; ALP: Alkaline Phosphatase.

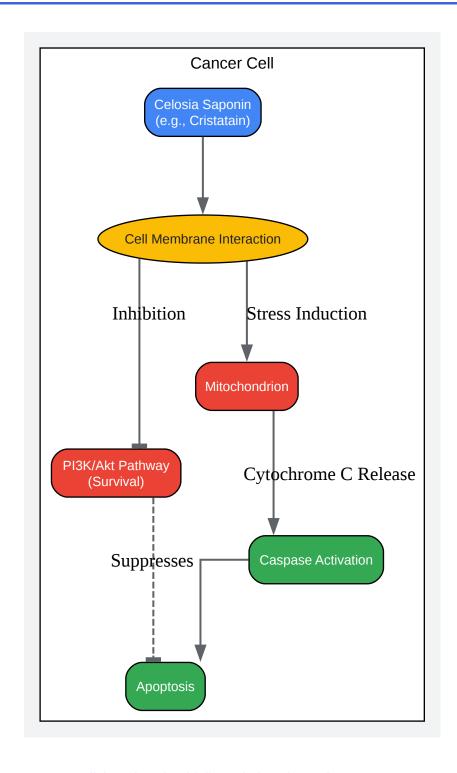
Signaling Pathways and Mechanisms of Action

The pharmacological effects of Celosia saponins are underpinned by their interaction with specific molecular signaling pathways.

Anticancer Signaling

The anticancer activity of triterpenoid saponins is often mediated through the induction of apoptosis (programmed cell death). This can occur via the intrinsic, mitochondria-dependent pathway, which involves the release of pro-apoptotic factors like cytochrome C.[12] Saponins may also modulate critical cell survival pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[14]





Click to download full resolution via product page

Caption: Proposed anticancer mechanism of Celosia saponins.

Anti-inflammatory Signaling

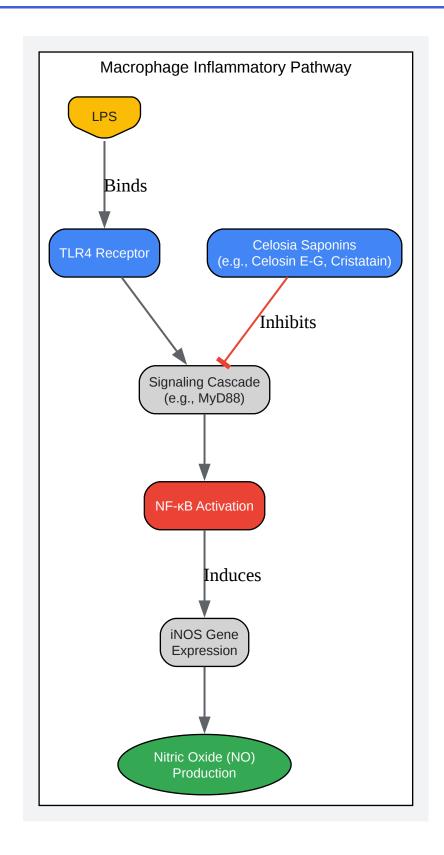






In macrophages, bacterial LPS binds to Toll-like receptor 4 (TLR4), triggering a signaling cascade that activates transcription factors like NF-kB. This leads to the upregulation of proinflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO. Celosia saponins inhibit this process, reducing NO production.





Click to download full resolution via product page

Caption: Inhibition of LPS-induced NO production by Celosia saponins.



Experimental Protocols

This section provides detailed methodologies for the key assays used to evaluate the pharmacological activities of Celosia triterpenoid saponins.

In Vitro Cytotoxicity Assessment (MTT Assay)

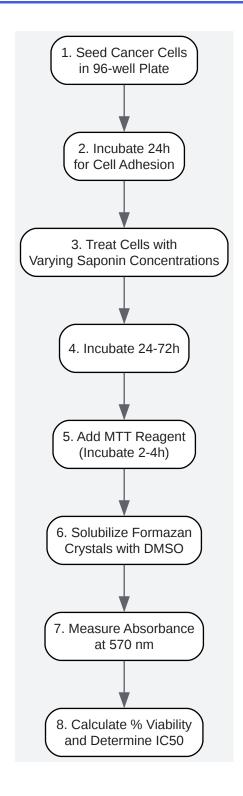
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[15]

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in dimethyl sulfoxide (DMSO). The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

- Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test saponin (e.g., 0.1 to 100 μ g/mL). A control group receives medium with vehicle (e.g., DMSO) only. The plates are incubated for an additional 24-72 hours.
- MTT Addition: 10-20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
- Formazan Solubilization: The medium is carefully removed, and 100-150 μL of DMSO is added to each well to dissolve the purple formazan crystals.
- Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control.
 The IC₅₀ value is determined by plotting cell viability against saponin concentration.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. sciensage.info [sciensage.info]
- 2. impactfactor.org [impactfactor.org]
- 3. preprints.org [preprints.org]
- 4. sciensage.info [sciensage.info]
- 5. iomcworld.com [iomcworld.com]
- 6. Novel triterpenoid saponins from the seeds of Celosia argentea L PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpenoid saponins from the seeds of Celosia argentea and their anti-inflammatory and antitumor activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel hepatoprotective saponin from Celosia cristata L PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Research Progress on Chemical Constituents and Pharmacological Effects of Celosia L. [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Saponins in Cancer Treatment: Current Progress and Future Prospects PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Pharmacological Profile of Triterpenoid Saponins from Celosia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589168#pharmacological-profile-of-triterpenoid-saponins-from-celosia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com